molecular formula C16H14ClNO B2935711 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone CAS No. 2361903-85-5

2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone

Cat. No. B2935711
CAS RN: 2361903-85-5
M. Wt: 271.74
InChI Key: VPBJJNVIJVNEHE-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone, also known as CPE, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is a ketone that belongs to the class of indole derivatives, and it has been found to possess interesting biochemical and physiological properties. In

Scientific Research Applications

2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to possess interesting pharmacological properties, including antinociceptive, anti-inflammatory, and antitumor activities. 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it may be a potential candidate for the development of new anticancer drugs. 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone has also been found to possess analgesic properties, and it has been suggested that it may be a potential candidate for the development of new painkillers.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone is not fully understood, but it has been suggested that it may act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone has also been found to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. Further research is needed to fully understand the mechanism of action of 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone.
Biochemical and Physiological Effects
2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone has been found to possess interesting biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various diseases. 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone has been found to possess analgesic properties, and it has been suggested that it may be a potential candidate for the development of new painkillers.

Advantages and Limitations for Lab Experiments

2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone has several advantages for lab experiments. It is relatively easy to synthesize, and it can be obtained in high yield. 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone is also stable under normal laboratory conditions, and it can be stored for extended periods of time without degradation. However, there are also some limitations to the use of 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone in lab experiments. It is a highly reactive compound, and it can react with other compounds in the lab, leading to the formation of unwanted byproducts. In addition, 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone is highly toxic, and it should be handled with care.

Future Directions

There are several future directions for the research on 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone. One possible direction is to further investigate its mechanism of action, in order to fully understand how it exerts its pharmacological effects. Another possible direction is to explore its potential applications in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, it may be worthwhile to investigate the potential of 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone as a lead compound for the development of new drugs with improved pharmacological properties.
Conclusion
In conclusion, 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to possess interesting pharmacological properties, including antinociceptive, anti-inflammatory, and antitumor activities. The synthesis method of 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone involves the reaction of 5-phenyl-2,3-dihydroindole with chloroacetyl chloride, and the product can be obtained in high yield. Further research is needed to fully understand the mechanism of action of 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone, and to explore its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis method of 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone involves the reaction of 5-phenyl-2,3-dihydroindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent such as ethanol.

properties

IUPAC Name

2-chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c17-11-16(19)18-9-8-14-10-13(6-7-15(14)18)12-4-2-1-3-5-12/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBJJNVIJVNEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C3=CC=CC=C3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone

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